molecular formula C7H3ClFNO3 B8755076 3-Fluoro-5-nitrobenzoyl chloride

3-Fluoro-5-nitrobenzoyl chloride

Cat. No. B8755076
M. Wt: 203.55 g/mol
InChI Key: NZWQAXAXUUUVTE-UHFFFAOYSA-N
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Patent
US08067434B2

Procedure details

3-fluoro-5-nitrobenzoic acid (2.90 g, 10.8 mmol) was dissolved in thionyl chloride (20.0 mL) and the reaction was heated to reflux overnight. The reaction was cooled and was concentrated to provide a white solid which was dried under vacuum overnight. Compound 2 (512 mg, 4.33 mmol) was dissolved in methylene chloride (10.0 mL), under an atmosphere of argon and aluminum trichloride (2.85 g, 21.4 mmol) was added. The reaction was stirred at room temperature for 1 hour. The 3-fluoro-5-nitrobenzoyl chloride formed above was dissolved in methylene chloride (10.0 mL) and was added to the reaction. The reaction was stirred at room temperature overnight. The reaction was quenched with methanol and concentrated under reduced pressure. The resulting solid was extracted with ethyl acetate and saturated sodium bicarbonate. The organic portion was dried with anhydrous magnesium sulfate, adsorbed onto silica and purified by silica gel flash chromatography with 40%-50% ethyl acetate:hexanes. The appropriate fractions were combined and concentrated to provide compound 295 as a white solid characterized by MS and 1H-NMR (139 mg, LRMS (ESI) [M+H+]+=286.1).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5](O)=[O:6].N1C2C(=CC=CN=2)C=C1.[Cl-:23].[Cl-].[Cl-].[Al+3]>S(Cl)(Cl)=O.C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([Cl:23])=[O:6] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
512 mg
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.85 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to provide a white solid which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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